2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 2-methyl group and an ethyl chain linked to a 4-phenylpiperazin-1-yl sulfonyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
The primary target of the compound “2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . The compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE) .
Mode of Action
The compound interacts with its targets by inhibiting their activity . It has been found to exhibit potent inhibitory activity against AChE, and to a lesser extent, BuChE . This inhibition results in an increase in the levels of acetylcholine in the brain, which can enhance cognitive function .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine . By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance the transmission of signals in the brain, particularly those related to memory and cognition .
Result of Action
The primary result of the compound’s action is an enhancement of cognitive function . By inhibiting AChE and BuChE, the compound increases the levels of acetylcholine in the brain . This can lead to improved memory and cognition, making the compound potentially useful in the treatment of conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene diamine under acidic conditions.
Sulfonylation: The 4-phenylpiperazine is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyl derivative.
Amide Bond Formation: The final step involves the coupling of the sulfonyl derivative with 2-methylbenzoyl chloride in the presence of a base, such as pyridine, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
N-arylsulfonyl-3-acetylindole: A compound with sulfonyl and indole groups, showing antiviral and anti-HIV activities.
Uniqueness
2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as a selective acetylcholinesterase inhibitor with mixed-type inhibition makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-17-7-5-6-10-19(17)20(24)21-11-16-27(25,26)23-14-12-22(13-15-23)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXJJPIPWUEBJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.